N-Ethyl-2-(1-imidazolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-2-(1-imidazolyl)acetamide is a chemical compound with the molecular formula C7H11N3O and a molecular weight of 153.18 g/mol This compound is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-(1-imidazolyl)acetamide typically involves the reaction of ethylamine with 2-bromoacetamide in the presence of a base, such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the ethylamine attacks the carbon atom bonded to the bromine, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-2-(1-imidazolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-ethyl-2-(1-imidazolyl)acetic acid.
Reduction: Reduction reactions can convert the compound into N-ethyl-2-(1-imidazolyl)ethanol.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Major Products Formed
Oxidation: N-ethyl-2-(1-imidazolyl)acetic acid.
Reduction: N-ethyl-2-(1-imidazolyl)ethanol.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-2-(1-imidazolyl)acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of N-Ethyl-2-(1-imidazolyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and other proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of receptor signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl-2-(1-imidazolyl)acetamide
- N-Propyl-2-(1-imidazolyl)acetamide
- N-Butyl-2-(1-imidazolyl)acetamide
Uniqueness
N-Ethyl-2-(1-imidazolyl)acetamide is unique due to its specific ethyl group substitution, which can influence its chemical reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl group provides a balance between hydrophobicity and steric hindrance, making it a versatile compound for various applications .
Biologische Aktivität
N-Ethyl-2-(1-imidazolyl)acetamide is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, chemical properties, biological activities, and relevant research findings.
This compound can be synthesized through the reaction of ethylamine with 2-bromoacetamide in the presence of a base, such as sodium hydroxide. This nucleophilic substitution reaction yields the desired product with specific attention to optimizing reaction conditions for high yield and purity. The compound's structure includes an imidazole ring, which is known for its diverse biological activities.
Biological Activities
The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent. Key areas of activity include:
1. Antimicrobial Properties:
Research indicates that imidazole derivatives exhibit significant antimicrobial activity against various pathogens. This compound has shown promise in inhibiting bacterial growth, particularly against strains such as Staphylococcus aureus and Escherichia coli .
2. Antifungal Activity:
The compound has been evaluated for its antifungal properties, demonstrating effectiveness against fungi that are commonly responsible for infections. Studies suggest that the imidazole moiety plays a crucial role in its mechanism of action by interfering with fungal cell membrane synthesis .
3. Anti-inflammatory Effects:
this compound has been studied for its anti-inflammatory potential, which may be attributed to its ability to modulate signaling pathways involved in inflammation .
The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets, including enzymes and receptors. The imidazole ring facilitates hydrogen bonding and coordination with metal ions, influencing enzyme activity and receptor signaling pathways .
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Antimicrobial Study: A study assessed the antimicrobial efficacy of various imidazole derivatives, including this compound, revealing significant inhibition zones against tested bacteria .
- Antifungal Evaluation: In vitro assays demonstrated that this compound effectively reduced fungal colony counts compared to control groups, indicating its potential as an antifungal agent .
- Anti-inflammatory Research: A study involving animal models showed that administration of this compound resulted in reduced inflammatory markers, suggesting a beneficial effect in inflammatory conditions .
Data Table: Biological Activity Overview
Eigenschaften
IUPAC Name |
N-ethyl-2-imidazol-1-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-2-9-7(11)5-10-4-3-8-6-10/h3-4,6H,2,5H2,1H3,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAGYUIZFKJABZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1C=CN=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.